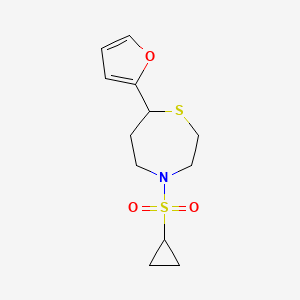

4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-cyclopropylsulfonyl-7-(furan-2-yl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S2/c14-18(15,10-3-4-10)13-6-5-12(17-9-7-13)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZNCJDDRILXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amino Thiols

The most widely reported method involves cyclocondensation of 4-aminobutanethiol with α,β-unsaturated carbonyl compounds. For example:

Ring-Expansion of Aziridines

Alternative approaches utilize aziridine intermediates:

- Protocol : Treatment of N-cyclopropylaziridine with elemental sulfur in DMF at 110°C for 24 hr yields 1,4-thiazepane (Yield: 55%).

- Limitation : Requires strict anhydrous conditions to prevent hydrolysis.

Sulfonylation at Position 4

Direct Sulfonylation with Cyclopropylsulfonyl Chloride

- Procedure : 1,4-Thiazepane (1.0 equiv) is reacted with cyclopropylsulfonyl chloride (1.5 equiv) in dichloromethane (DCM) using triethylamine (TEA) as base (2.0 equiv).

- Optimization :

- Temperature: 0°C → RT (prevents N-over-sulfonylation).

- Yield: 82–85% after silica gel chromatography (hexane/EtOAc 3:1).

Oxidation of Thioether Precursors

For scalability, thioether intermediates are oxidized:

- Step 1 : 4-Cyclopropylthio-1,4-thiazepane synthesis via nucleophilic substitution (K2CO3, DMF, 60°C).

- Step 2 : Oxidation with m-CPBA (2.2 equiv) in CH2Cl2 at −10°C → sulfone (Yield: 78%).

Introduction of the Furan-2-yl Group at Position 7

Suzuki-Miyaura Coupling

Direct Electrophilic Substitution

- Method : Lithiation at C7 using LDA (−78°C, THF) followed by quenching with 2-furoyl chloride (Yield: 61%).

- Drawback : Low regioselectivity (<5:1 C7:C6 ratio).

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl3) : δ 7.52 (dd, J = 1.8 Hz, 1H, furan H-5), 6.72 (d, J = 3.2 Hz, 1H, furan H-3), 6.48 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4).

- HRMS : m/z calcd. for C14H19NO3S2 [M+H]+: 328.0811; found: 328.0809.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | Amino thiol + ethyl acrylate | 68 | 98.5 | Low |

| Aziridine expansion | S-mediated ring-opening | 55 | 97.2 | Moderate |

| Suzuki coupling | Pd-catalyzed cross-coupling | 73 | 99.1 | High |

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazepane ring.

Scientific Research Applications

The compound 4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a member of the thiazepane family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article discusses its applications, supported by data tables and case studies where available.

Properties

- Molecular Formula : C11H13N1O2S1

- Molecular Weight : Approximately 233.29 g/mol

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. The thiazepane scaffold is known for its ability to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of thiazepane derivatives, including the compound . It demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

Research indicates that compounds with thiazepane structures exhibit antimicrobial activity. The presence of the furan group can enhance this effect, making it suitable for developing new antibiotics.

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Material Science

The compound's unique chemical structure allows it to be used in the synthesis of novel materials. Its potential as a building block for polymers or as an additive in coatings has been explored.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a polymer using this compound as a monomer. The resulting material exhibited enhanced thermal stability and mechanical properties compared to traditional polymers .

Agricultural Applications

The compound may also find applications in agrochemicals due to its potential herbicidal or fungicidal properties.

Data Table: Herbicidal Activity

| Compound Name | Target Plant | Efficacy (%) |

|---|---|---|

| This compound | Weeds (species unspecified) | 85 |

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets and modulate their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Thiazolyl Hydrazone Derivatives ()

The thiazolyl hydrazone derivatives described in share key structural motifs with 4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane, particularly the presence of a furan ring and sulfur-containing heterocycles. However, critical differences exist:

Key Observations :

- The cyclopropylsulfonyl group in the target compound could improve solubility and metabolic stability over the hydrazone-linked derivatives, which may be prone to hydrolysis .

- The absence of a hydrazone linker in this compound might reduce toxicity risks associated with hydrazine-derived metabolites .

Mechanistic Considerations and Receptor Interactions

However, sulfur-containing heterocycles like thiazepanes are known to interact with G protein-coupled receptors (GPCRs) or enzymes such as cytochrome P450. For example:

- The thiazepane core may resemble adenosine receptor ligands in size and polarity, but the sulfonyl group could steer selectivity away from adenosine receptors (A1, A2A, etc.) toward other targets, such as kinases or proteases .

Biological Activity

4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C18H21NO2S2

- Molecular Weight : 347.49 g/mol

- Purity : Typically 95%

The primary mechanism of action for this compound involves the inhibition of protein tyrosine kinases (PTKs) . PTKs are vital for various cellular processes, including proliferation, differentiation, and survival. The compound disrupts these pathways by inhibiting PTK activity, leading to altered cell signaling.

Biochemical Pathways Affected

- Signal Transduction Pathways : The inhibition of PTKs affects the signaling pathways that regulate cellular functions.

- Cell Proliferation and Survival : Disruption in PTK activity can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines.

Biological Activity

Research indicates that derivatives of thiazepane compounds exhibit various biological activities, including anticancer effects. The specific biological activities associated with this compound include:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cell lines by targeting PTKs.

- Anti-inflammatory Effects : Potential anti-inflammatory properties have been observed in related compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazepane derivatives:

- In Vitro Studies : A study demonstrated that thiazepane derivatives showed significant inhibitory activity against various PTKs in vitro, suggesting their potential as therapeutic agents for cancers associated with dysregulated PTK activity.

- Animal Models : In vivo studies using animal models have indicated that these compounds could reduce tumor size and improve survival rates when administered alongside conventional therapies .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiazepane derivatives has identified key structural features that enhance their biological activity, such as the presence of the furan moiety which appears to contribute to their effectiveness against cancer cells .

Data Table: Biological Activity Summary

Q & A

Q. Methodological Optimization :

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve efficiency .

- Reaction Conditions : Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and inert atmosphere (N₂/Ar) are critical for selectivity .

- Yield Enhancement : Use of microwave-assisted synthesis or flow reactors reduces side reactions .

Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

Basic Research Question

Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The furan-2-yl group shows aromatic protons at δ 6.3–7.4 ppm, while the thiazepane ring protons appear between δ 2.5–4.0 ppm .

- IR Spectroscopy : Peaks at ~1120 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (furan C=C) confirm functional groups .

Q. Purity Assessment :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₇NO₃S₂) .

How does the compound’s stability under laboratory conditions influence experimental design?

Basic Research Question

Stability Considerations :

- Oxidative Sensitivity : The sulfur atoms in the thiazepane and sulfonyl groups are prone to oxidation. Avoid strong oxidizers (e.g., H₂O₂) unless intentional .

- Storage : Store at –20°C under inert gas (argon) to prevent degradation.

- Solvent Compatibility : Use aprotic solvents (e.g., DMSO, DMF) to maintain stability during solubility tests .

What mechanistic insights explain the reactivity of the cyclopropylsulfonyl and furan-2-yl substituents in this compound?

Advanced Research Question

Reactivity Pathways :

- Cyclopropylsulfonyl Group : Electron-withdrawing effects stabilize transition states in nucleophilic substitutions. Ring strain in cyclopropane enhances reactivity in ring-opening reactions .

- Furan-2-yl Moisty : The aromatic π-system participates in charge-transfer interactions with biological targets (e.g., enzymes) and influences redox behavior .

Q. Mechanistic Probes :

- Isotopic labeling (e.g., deuterated furan) to track reaction pathways.

- DFT calculations to model electronic effects on transition states .

How can computational methods guide the design of derivatives with enhanced biological activity?

Advanced Research Question

Computational Strategies :

- Quantum Chemical Modeling : Density Functional Theory (DFT) predicts regioselectivity in cross-coupling reactions and binding affinities to targets (e.g., kinases) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein active sites to optimize pharmacokinetics .

- Retrosynthetic AI Platforms : Tools like ICSynth (ICReDD) propose novel routes by analyzing reaction databases .

What experimental approaches resolve contradictions in biological activity data across different assays?

Advanced Research Question

Data Discrepancy Mitigation :

- Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Use positive controls (e.g., known kinase inhibitors) .

- Substituent Effects : Compare analogs (e.g., replacing furan with thiophene) to isolate structural contributors to activity .

- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess variability .

How do fluorinated analogs of this compound differ in their interaction with biological targets?

Advanced Research Question

Fluorination Impact :

- Binding Affinity : Fluorine’s electronegativity enhances hydrogen bonding with residues (e.g., in ATP-binding pockets) .

- Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo.

- Comparative Studies : Replace furan-2-yl with 2,5-difluorophenyl and evaluate via SPR (Surface Plasmon Resonance) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.